4-4'-Bis(2-sulfostyryl)biphenyl

Description

Contextualization within Conjugated Organic Chromophores and Biphenyl (B1667301) Systems

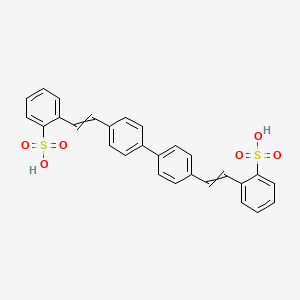

4,4'-Bis(2-sulfostyryl)biphenyl is structurally characterized by a central biphenyl core linked to two sulfostyryl groups. This arrangement creates an extended π-conjugated system, which is the fundamental feature of chromophores—the part of a molecule responsible for its color and fluorescence. The biphenyl moiety consists of two connected phenyl rings, a structure that is a cornerstone in the synthesis of various organic compounds, including those used in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgwikipedia.org

The molecule's extended conjugation, involving the biphenyl and stilbene (B7821643) (ethenediyl-phenylene) units, allows for the absorption of ultraviolet energy. The subsequent re-emission of this energy as visible blue light is the basis of its function as an optical brightener. connectchemicals.comwikipedia.org The sulfonate groups (-SO3H) appended to the styryl portions of the molecule enhance its water solubility, a crucial property for its application in aqueous environments such as in detergents and the paper industry. connectchemicals.com

The general class of biphenyl compounds is known for its relative non-reactivity, though it can undergo reactions like sulfonation and halogenation. wikipedia.org The synthesis of biphenyl systems has a long history, with methods like the Ullmann reaction and Suzuki-Miyaura coupling being key to creating the central C-C bond between the two aryl rings. rsc.org

Significance in Photonic and Advanced Material Science Research

The primary application of 4,4'-Bis(2-sulfostyryl)biphenyl lies in its role as a fluorescent whitening agent (FWA), also known as an optical brightening agent (OBA). connectchemicals.comresearchgate.net These agents are incorporated into a wide array of materials to enhance their visual appearance.

Key Applications Include:

Textiles and Laundry Detergents: It is added to detergents to make fabrics appear whiter and brighter by counteracting the natural yellowish tint of many textiles. connectchemicals.comwikipedia.orgfineotex.com

Paper Manufacturing: High-brightness papers often contain optical brighteners to achieve a "whiter-than-white" look. wikipedia.orgresearchgate.net

Plastics: Used to reduce yellowing and improve the aesthetic quality of various plastic materials. researchgate.netculturalheritage.org

The functionality of 4,4'-Bis(2-sulfostyryl)biphenyl is based on fluorescence, a photoluminescent process. It absorbs photons in the UV range (typically 340-370 nm) and re-emits them at a longer wavelength in the blue portion of the visible spectrum (typically 420-470 nm). wikipedia.orgfineotex.com This emitted blue light compensates for any blue light deficit in the light reflected by the material, making it appear whiter. A surface treated with this compound can, therefore, emit more visible light than shines on it, leading to the perception of enhanced brightness. wikipedia.org

Recent research has also explored its use as a fluorescent dye for measuring the pH of wastewater, as it exhibits different fluorescence colors in acidic and alkaline solutions. biosynth.com

Photophysical Properties of 4,4'-Bis(2-sulfostyryl)biphenyl

| Property | Description | Reference |

|---|---|---|

| Absorption Spectrum | Absorbs light primarily in the ultraviolet range, typically around 340-370 nm. | wikipedia.org |

| Emission Spectrum | Emits light in the blue region of the visible spectrum, typically around 420-470 nm. | wikipedia.org |

| Fluorescence | Exhibits strong, slightly bluish fluorescence. | specialchem.com |

| Mechanism | The molecule's conjugated system allows for π → π* electronic transitions upon UV absorption, followed by fluorescent decay back to the ground state, releasing energy as visible light. | researchgate.netfineotex.com |

Historical Development and Academic Trajectory of Stilbene-Based Fluorescent Agents

The concept of optical whitening emerged from early discoveries in fluorescence. In 1852, G.G. Stokes first described the phenomenon of fluorescence in uranium glass. culturalheritage.org This was followed by Lagorio's experiments with fluorescent dyes in 1921. culturalheritage.org The critical breakthrough came in 1929 when Paul Krais discovered that esculin, an extract from horse chestnut bark, could produce a blue fluorescence that counteracted the yellowing of materials. culturalheritage.org

Synthetic optical brighteners based on stilbene were developed to overcome the limitations of natural whiteners, such as discoloration with prolonged light exposure. culturalheritage.org These synthetic agents have been in industrial use since the mid-1930s. culturalheritage.org The vast majority of the thousands of optical brighteners developed are derivatives of stilbene. researchgate.net

The global production of optical brightening agents for paper, textiles, and detergents is dominated by a few di- and tetra-sulfonated triazole-stilbenes and di-sulfonated stilbene-biphenyl derivatives like 4,4'-Bis(2-sulfostyryl)biphenyl. wikipedia.org While effective, a known issue with stilbene derivatives is their susceptibility to fading upon prolonged UV exposure due to the photoisomerization of the active trans-stilbene (B89595) isomer into the optically inactive cis-stilbene (B147466) form. wikipedia.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[4-[2-(2-sulfophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6S2/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34/h1-20H,(H,29,30,31)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAKQVFOMMLRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27344-41-8 (di-hydrochloride salt) | |

| Record name | Tinopal cbs-X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047017 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[benzenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38775-22-3 | |

| Record name | C.I. Fluorescent Brightener 351 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38775-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinopal cbs-X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[benzenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4,4'-Bis(2-sulfostyryl)biphenyl Derivatives

Traditional and widely adopted synthetic pathways for 4,4'-Bis(2-sulfostyryl)biphenyl and its derivatives rely on classic olefination reactions and strategic functionalization of the biphenyl (B1667301) core.

The formation of the two styryl C=C bonds is a critical step in the synthesis of 4,4'-Bis(2-sulfostyryl)biphenyl. The Wittig and, more commonly, the Horner-Wadsworth-Emmons (HWE) reactions are powerful and versatile methods for this transformation. nih.govtamu.edu

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to create an alkene. tamu.eduyoutube.com In the context of this synthesis, a biphenyl-4,4'-dicarbaldehyde would be reacted with a phosphonium ylide derived from 2-methylbenzenesulfonic acid. However, the HWE reaction is often preferred for industrial synthesis due to several advantages. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgwiley-vch.de These carbanions are more nucleophilic and less basic than the corresponding Wittig ylides, often leading to cleaner reactions and higher yields. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup. wikipedia.orgwiley-vch.de The reaction typically involves the condensation of a phosphonate ester, such as diethyl 2-sulfobenzylphosphonate, with 4,4'-biphenyldicarbaldehyde in the presence of a base. researchgate.net This approach provides excellent control over the formation of the desired (E,E)-isomer. wikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for Stilbene (B7821643) Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |

| Nucleophilicity | Less Nucleophilic | More Nucleophilic wikipedia.orgwiley-vch.de |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.orgwiley-vch.de |

| Stereoselectivity | Can produce E/Z mixtures tamu.edu | Predominantly yields the E-alkene wikipedia.orgwiley-vch.de |

| Industrial Use | Less common for this specific synthesis | Frequently used researchgate.net |

An alternative strategy involves the construction of the stilbene units through metal-catalyzed cross-coupling reactions. These methods offer high efficiency and stereocontrol. uliege.be

Heck Reaction : This palladium-catalyzed reaction can couple an aryl halide with an alkene. uliege.be For instance, 4,4'-diiodobiphenyl could be reacted with sodium 2-vinylbenzenesulfonate to form the desired product. The regioselectivity for the E-1,2-stilbene can be enhanced by optimizing catalysts and ligands. uliege.be

Suzuki-Miyaura Reaction : This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. A general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives has been developed using the Suzuki-Miyaura reaction. nih.govresearchgate.net This could involve coupling a 4,4'-biphenylbis(boronic acid) with a halogenated 2-vinylbenzenesulfonate derivative. A key advantage is the complete retention of the alkene geometry, ensuring a stereocontrolled synthesis of the (E)-isomer. nih.govresearchgate.net

These coupling reactions provide powerful alternatives to classical olefination methods for constructing the stilbene architecture. rsc.org

The sulfonic acid groups are essential for the function of 4,4'-Bis(2-sulfostyryl)biphenyl as a fluorescent brightener, imparting water solubility and affinity for substrates like cellulose (B213188). unishivaji.ac.inbund.de These groups are typically introduced into one of the aromatic precursors before the key C=C bond-forming step. For example, in the HWE synthesis, the starting material would be a 2-methylbenzenesulfonic acid derivative, which is then halogenated and converted to the corresponding phosphonate.

After the synthesis of the 4,4'-Bis(2-sulfostyryl)biphenyl in its acidic form, a neutralization step is performed. The sulfonic acid groups are converted to their corresponding salts, most commonly the disodium (B8443419) salt, by treatment with an aqueous base such as sodium hydroxide. google.comgoogle.com This transformation is crucial as the salt form has much higher water solubility and stability, allowing for its formulation into concentrated aqueous solutions for commercial use in detergents and paper manufacturing. google.comconnectchemicals.com The final product is often isolated as a specific hydrate. google.com

Exploration of Novel Synthetic Approaches and High-Yield Strategies

Research continues to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. One area of improvement is the use of phase-transfer catalysis (PTC) for the HWE reaction. researchgate.net Performing the HWE reaction in a solid-liquid or liquid-liquid PTC system can lead to milder reaction conditions and high yields (over 90%) of the desired (E,E)-isomer. researchgate.net

Patented industrial processes describe high-yield methods involving steps of condensation, distillation, and separation to produce the target compound efficiently with low waste output. google.com Other modern approaches to stilbene synthesis that could be adapted include visible-light-induced cross-coupling reactions of aryl diazonium salts with nitroalkenes and phosphine-catalyzed homo-coupling of benzylic halides. rsc.orgnih.gov These novel catalytic methods offer potential advantages such as metal-free conditions and high stereoselectivity. nih.gov

Stereochemical Control and Isomerization Dynamics During Synthesis

The optical properties of 4,4'-Bis(2-sulfostyryl)biphenyl are highly dependent on its stereochemistry. The (E,E)-isomer (trans-trans) is the desired form, as its planar structure allows for maximum π-conjugation, which is responsible for its strong fluorescence.

The Horner-Wadsworth-Emmons reaction is particularly advantageous for achieving high stereoselectivity, as it overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgwiley-vch.de This selectivity is a key reason for its preference over the standard Wittig reaction, which can often yield a mixture of (E)- and (Z)-isomers. tamu.edu

Should a mixture of isomers be formed, or if the (Z)-isomer is produced, isomerization can be induced. A common laboratory method for isomerizing stilbenes involves treatment with a catalytic amount of iodine in the presence of light. tamu.eduresearchgate.net This process promotes the conversion of the less stable (Z)-isomer to the more stable (E)-isomer. tamu.edu However, in an optimized industrial synthesis using the HWE reaction, the formation of the (Z)-isomer is minimized to the extent that a separate isomerization step is often unnecessary. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-4'-Bis(2-sulfostyryl)biphenyl |

| 4,4'-Bis(2-sulfostyryl)biphenyl disodium salt |

| Biphenyl-4,4'-dicarbaldehyde |

| 2-methylbenzenesulfonic acid |

| Diethyl 2-sulfobenzylphosphonate |

| 4,4'-diiodobiphenyl |

| Sodium 2-vinylbenzenesulfonate |

| 4,4'-biphenylbis(boronic acid) |

| Triphenylphosphine oxide |

| Sodium hydroxide |

Fundamental Photophysical and Electronic Properties

Light Absorption and Emission Mechanisms: A Molecular Orbital Perspective

The absorption of ultraviolet light and subsequent emission of visible fluorescence are governed by electronic transitions between molecular orbitals. The stilbene (B7821643) and biphenyl (B1667301) components of the molecule form a large, delocalized chromophore that is responsible for these properties.

4,4'-Bis(2-sulfostyryl)biphenyl exhibits strong absorption of ultraviolet radiation, with a maximum absorption wavelength (λmax) in the range of 348–350 nm. lookchem.com This absorption corresponds to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

From a molecular orbital perspective, this primary absorption band is attributed to a π → π* transition. The energy required for this transition is determined by the energy gap between the HOMO and LUMO. In conjugated systems like this compound, the π-orbitals are delocalized over the entire molecule. The absorption of a photon with the appropriate energy excites an electron from the bonding π-orbital (ground state) to the anti-bonding π-orbital (excited state). The specific energy, and thus the wavelength of maximum absorption, is influenced by the planarity of the molecule and the nature of any substituent groups. Theoretical studies on similar molecules show that electronic transitions can involve a combination of excitations between various molecular orbitals, including HOMO-1, HOMO, LUMO, and LUMO+1. mdpi.com

| Property | Wavelength/Range | Transition Type |

|---|---|---|

| UV Absorption Maximum (λmax) | 348-350 nm lookchem.com | π → π |

| Fluorescence Emission | Visible Blue Light connectchemicals.comconnectchemicals.com | π* → π |

Following excitation to the S1 state, the molecule relaxes back to the ground state (S0) through various pathways, including the emission of light, a process known as fluorescence. 4,4'-Bis(2-sulfostyryl)biphenyl is a notable fluorescent compound, re-emitting the absorbed UV energy as visible blue light. connectchemicals.comconnectchemicals.com This phenomenon is the basis for its widespread use as a fluorescent whitening agent. lookchem.comconnectchemicals.com

The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For lanthanide complexes incorporating the 4,4'-Bis(2-sulfostyryl)biphenyl ligand, the ligand-centered emission can exhibit quantum yields as high as 60%. researchgate.net Studies on a series of related 4,4'-bis-(2-(substituted-styryl))biphenyl compounds have shown that the quantum yield is highly dependent on the substituents attached to the terminal phenyl rings. researchgate.net For instance, certain electron-donating groups can enhance the quantum yield significantly when compared to a standard like quinine (B1679958) sulfate. researchgate.net

| Compound Derivative | Substituent | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 2 | 4,4'-di(OCH3) | 0.801 |

| 3 | 4,4'-di(N(CH3)2) | 0.680 |

| 5 | 4,4'-di(Cl) | 0.565 |

| 15 | Unsubstituted | 0.538 |

Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, the molecule undergoes several dynamic processes in the excited state before returning to the ground state. These processes include internal conversion, vibrational relaxation, and potential changes in molecular geometry.

The stilbene units within the 4,4'-Bis(2-sulfostyryl)biphenyl structure are capable of undergoing trans-cis photoisomerization. This process involves a rotation around the carbon-carbon double bond in the excited state. Theoretical calculations on structurally similar molecules show that while the ground state possesses a significant dihedral angle between the two phenyl rings (e.g., ~34° for trans and ~38° for cis conformers), the first excited state tends toward a more planar structure. nih.gov

The relaxation from the excited state is often dominated by torsional motion around the stilbene double bond, leading to a dynamic equilibrium between the trans and cis isomers. nih.gov This geometric relaxation is a key non-radiative decay pathway that competes with fluorescence. The rate of this isomerization and the position of the equilibrium can be influenced by factors such as solvent viscosity and temperature. nih.gov The transition from a twisted ground state to a more planar excited state is a critical aspect of the molecule's excited-state dynamics. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a "donor" and an "acceptor". wikipedia.org The process relies on dipole-dipole coupling, and its efficiency is extremely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. syronoptics.comedinst.com

For FRET to occur, there must be a significant overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule. edinst.com Given that 4,4'-Bis(2-sulfostyryl)biphenyl absorbs strongly in the UV-A region (~350 nm) and emits fluorescently in the blue portion of the visible spectrum, it has the potential to act as an effective energy donor in a FRET system. lookchem.comconnectchemicals.com If paired with an acceptor chromophore that absorbs light in the blue region, energy absorbed by the 4,4'-Bis(2-sulfostyryl)biphenyl molecule could be efficiently transferred to the acceptor without the emission of a photon. wikipedia.orgsyronoptics.com This property makes it a candidate for use in designing molecular sensors and other material systems where controlled energy transfer is desired.

Solvatochromic and Environmental Influences on Photophysics

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises because changes in solvent polarity can alter the energy difference between the electronic ground state and the excited state of the solute molecule. wikipedia.org

For molecules like 4,4'-Bis(2-sulfostyryl)biphenyl, which have a large dipole moment that can change upon excitation, the surrounding solvent molecules can have a significant stabilizing or destabilizing effect.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap, resulting in a bathochromic (red) shift to longer wavelengths in the emission spectrum. wikipedia.org

Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift to shorter wavelengths. wikipedia.org

Studies on similar stilbene-based molecules have shown that solvent viscosity and polarity can influence excited-state relaxation dynamics. nih.gov Furthermore, the pH of the environment can also impact the photophysical properties, a phenomenon known as acidochromism. The disodium (B8443419) salt of 4,4'-Bis(2-sulfostyryl)biphenyl, for example, is reported to exhibit blue-green fluorescence in acidic solutions and pink fluorescence in alkaline solutions, indicating a sensitivity of its electronic structure to protonation states. biosynth.com

Table of Mentioned Compounds

| Compound Name |

| 4,4'-Bis(2-sulfostyryl)biphenyl |

| Quinine Sulfate |

| 4,4'-bis-(2-(4,4'-di(OCH3)-styryl))biphenyl |

| 4,4'-bis-(2-(4,4'-di(N(CH3)2)-styryl))biphenyl |

| 4,4'-bis-(2-(4,4'-di(Cl)-styryl))biphenyl |

| [(1,1'-biphenyl)-4,4'-diyldi-2,1-ethenediyl]bis(dimethylsilane) |

Solvatochromic and Environmental Influences on Photophysics

Effects of pH and Ionic Strength on Fluorescence Behavior

The fluorescence quantum yield of 4,4'-Bis(2-sulfostyryl)biphenyl is notably dependent on both pH and ionic strength. In acidic solutions, the compound exhibits a blue-green fluorescence, which transitions to a pink fluorescence in alkaline conditions, making it a useful indicator for measuring the pH of wastewater. biosynth.com

The ionic strength of the solution also plays a critical role in its fluorescence behavior. The presence of salts can either enhance or diminish host-guest binding interactions, which in turn affects fluorescence. scholaris.cacdnsciencepub.com For instance, salts like sodium chloride (NaCl) and potassium nitrate (B79036) (KNO3) have been observed to have no significant influence on the fluorescence intensity of 4,4'-Bis(2-sulfostyryl)biphenyl, even at high concentrations. cdnsciencepub.com Conversely, other inorganic salts can act as quenchers, reducing the fluorescence intensity. scholaris.cacdnsciencepub.com The table below summarizes the influence of pH and specific salts on the fluorescence of this compound.

| Condition | Effect on Fluorescence | Reference |

| Acidic pH | Blue-green fluorescence | biosynth.com |

| Alkaline pH | Pink fluorescence | biosynth.com |

| High Ionic Strength (NaCl, KNO3) | No significant change in intensity | cdnsciencepub.com |

Role of Aggregation and Supramolecular Interactions on Emission

Aggregation and the formation of supramolecular structures significantly impact the emission properties of 4,4'-Bis(2-sulfostyryl)biphenyl. In aqueous solutions, the compound can form micelles, which consist of a hydrophobic core and a hydrophilic shell. This aggregation can lead to a reduction in the fluorescence quantum yield at high concentrations.

Supramolecular interactions, such as the formation of inclusion complexes with cyclodextrins, can alter the photophysical properties of the compound. For example, 4,4'-Bis(2-sulfostyryl)biphenyl forms a 1:1 inclusion complex with β-cyclodextrin (β-CD). scholaris.cacdnsciencepub.com This complexation encapsulates the molecule, protecting its fluorescent state from external quenchers present in the aqueous medium. scholaris.cacdnsciencepub.comresearchgate.net The formation of this complex is a strong interaction, with an association constant (K1) of 2540 ± 380 M⁻¹. scholaris.cacdnsciencepub.comresearchgate.net This encapsulation not only enhances fluorescence but also provides a method to control the molecule's reactivity. cdnsciencepub.com

| Interacting Species | Interaction Type | Effect on Emission | Association Constant (K1) | Reference |

| Self-aggregation (high concentration) | Micelle formation | Reduced quantum yield | Not Applicable | |

| β-cyclodextrin (β-CD) | 1:1 inclusion complex | Protection from quenchers, enhanced fluorescence | 2540 ± 380 M⁻¹ | scholaris.cacdnsciencepub.comresearchgate.net |

Quenching Mechanisms by Inorganic and Organic Species

The fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl can be quenched by various inorganic and organic species through different mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance.

Inorganic salts such as sodium iodide (NaI) and cesium bromide (CsBr) can act as collisional (dynamic) quenchers. scholaris.cacdnsciencepub.com The quenching efficiency is described by the Stern-Volmer constant (KSV), which is a product of the bimolecular quenching rate constant (kq) and the unquenched lifetime of the fluorescent state (τ). scholaris.cacdnsciencepub.com For many quenchers, this process occurs at or near the diffusion-controlled limit. scholaris.ca

Organic molecules can also quench the fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl. A notable example is methyl viologen (MV), a dicationic organic molecule. scholaris.cacdnsciencepub.com The quenching by methyl viologen is exceptionally efficient and involves a static quenching component, which arises from the formation of a non-fluorescent ground-state complex between the anionic 4,4'-Bis(2-sulfostyryl)biphenyl and the cationic methyl viologen. researchgate.netresearchgate.net This static quenching is significantly suppressed in the presence of β-cyclodextrin or high salt concentrations, which disrupt the formation of the ground-state complex. researchgate.netresearchgate.net

The table below provides Stern-Volmer constants (KSV) and bimolecular quenching rate constants (kq) for various quenchers of 4,4'-Bis(2-sulfostyryl)biphenyl fluorescence in water.

| Quencher | Type | Stern-Volmer Constant (KSV) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Reference |

| Sodium Iodide (NaI) | Inorganic | Varies with conditions | Near diffusion-controlled limit | scholaris.cacdnsciencepub.com |

| Cesium Bromide (CsBr) | Inorganic | Varies with conditions | Near diffusion-controlled limit | researchgate.net |

| EDTA | Organic | Varies with conditions | Near diffusion-controlled limit | researchgate.net |

| Succinamide | Organic | Varies with conditions | Near diffusion-controlled limit | researchgate.net |

| Methyl Viologen (MV) | Organic | ~5.0 × 10³ | ~4 × 10¹² | researchgate.net |

| Methyl Viologen (MV) with β-CD | Organic | 105 ± 12 | - | researchgate.net |

| Methyl Viologen (MV) with NaCl (0.5 M) | Organic | 106 ± 9 | - | researchgate.net |

| Sodium Chloride (NaCl) | Inorganic | Non-quenching | Not Applicable | cdnsciencepub.com |

| Potassium Nitrate (KNO3) | Inorganic | Non-quenching | Not Applicable | cdnsciencepub.com |

Interactions with Host Systems and Material Matrices

Complexation with Cyclodextrins and Macrocyclic Hosts

Cyclodextrins are cyclic oligosaccharides that form truncated cone-shaped molecules with a hydrophilic exterior and a hydrophobic internal cavity. This structure allows them to encapsulate "guest" molecules, forming host-guest inclusion complexes that can alter the guest's physical and chemical properties.

The complexation between 4,4'-Bis(2-sulfostyryl)biphenyl and cyclodextrins has been a subject of scientific investigation. Research presented at the 15th International Cyclodextrin (B1172386) Symposium detailed the study of these interactions. researchgate.net Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling are employed to elucidate the nature of this complexation. researchgate.net

These studies examine the conformational equilibria and can determine the equilibrium constants for both intramolecular and intermolecular complex formation. researchgate.net The stoichiometry of the host-guest complex, which describes the ratio of host (cyclodextrin) to guest (BSSB) molecules, is a critical parameter. For similar host-guest systems involving flexible molecules, NMR results compared with molecular modeling can indicate the various positions and orientations the guest molecule can adopt within the host's cavity. researchgate.net The formation of such inclusion complexes is driven by favorable energetic interactions, primarily hydrophobic and van der Waals forces, between the nonpolar parts of the BSSB molecule (the biphenyl (B1667301) and styryl groups) and the hydrophobic interior of the cyclodextrin cavity.

Table 1: Methodologies for Studying BSSB-Cyclodextrin Complexation

| Methodology | Information Yielded | Reference |

|---|---|---|

| NMR Spectroscopy | Provides data on conformational changes and complexation-induced chemical shifts. | researchgate.net |

| Molecular Modeling | Calculates potential positions, orientations, and interaction energies of the guest within the host. | researchgate.net |

| UV-Vis Spectroscopy | Can detect shifts in the absorption spectrum upon complex formation, allowing for the calculation of binding constants. | |

| Fluorescence Spectroscopy | Measures changes in fluorescence emission, intensity, and lifetime to determine complex stoichiometry and binding affinity. | nih.govmdpi.com |

Encapsulation within a cyclodextrin cavity can significantly enhance the photophysical properties of a guest fluorophore like BSSB. The rigid, protective environment of the host molecule can lead to several beneficial effects. By restricting intramolecular rotations and vibrations, which are common pathways for non-radiative energy decay, the cyclodextrin can increase the fluorescence quantum yield of the BSSB molecule, making it a more efficient fluorophore. mdpi.com

Furthermore, the host molecule can shield the guest from external quenchers and reactive species, such as oxygen or water, thereby improving its photostability and reducing the rate of photodegradation. researchgate.net This is particularly relevant as stilbene-based brighteners can otherwise undergo photodegradation, leading to the formation of yellowed products. researchgate.netnih.gov The enhancement of fluorescence properties is a key driver for exploring these host-guest systems for advanced applications. mdpi.com

Interactions with Polymeric Substrates and Bioplastics

BSSB is widely used as an optical brightener for various polymeric materials, including natural fibers like cellulose (B213188) (paper, cotton) and synthetic polymers. connectchemicals.com Its effectiveness relies on its ability to integrate into and interact with the polymer matrix.

Poly(vinyl alcohol) (PVA) and gelatin are polymers that can form hydrogel films and matrices, often explored for biomedical applications. raytopoba.com These materials are characterized by their biocompatibility, high water content, and interconnected polymer networks. The integration of a water-soluble molecule like BSSB into such matrices can be achieved through methods like film casting, where the molecule is dissolved in the initial polymer solution and becomes physically entrapped within the matrix as it solidifies.

The hydrophilic nature of both PVA and gelatin, along with the presence of hydroxyl and amine functional groups, would allow for favorable interactions (e.g., hydrogen bonding) with the sulfonate groups of the BSSB molecule. This helps to ensure a stable and uniform dispersion of the brightener throughout the polymer matrix. The resulting films can exhibit the fluorescent properties of BSSB, tailored by the specific composition and cross-linking density of the polymer blend.

When BSSB is incorporated into a polymer matrix, such as a PVA/gelatin hydrogel, its release from the matrix into a surrounding aqueous environment is governed by diffusion. The rate of this release can be controlled and sustained over time, a principle widely used in drug delivery. The diffusion process is influenced by several factors:

Diffusion Coefficient: This intrinsic property depends on the size of the diffusing molecule (BSSB) and the viscosity and pore size of the polymer matrix.

Concentration Gradient: The difference in BSSB concentration between the matrix and the surrounding solution drives the diffusion process.

Surface Area: A larger surface area of the polymer film or particle allows for a faster release rate.

The release profile often follows Fickian diffusion, but in some polymer systems, it can exhibit anomalous (non-Fickian) transport. By adjusting the polymer concentration, the ratio of PVA to gelatin, and the degree of cross-linking, the diffusion dynamics can be precisely controlled, allowing for a sustained release of the BSSB molecule over a desired period.

Adsorption and Surface Interactions with Inorganic Materials

The interaction of BSSB with inorganic surfaces is crucial in various applications, from its behavior in detergents containing inorganic builders to its potential environmental fate. The molecule's anionic character, due to its two sulfonate groups, plays a dominant role in these interactions.

The adsorption of fluorescent dyes onto clay minerals like montmorillonite (B579905) is often driven by strong electrostatic interactions between the anionic dye and the cationic sites on the clay surface. nih.govmdpi.com This interaction can significantly alter the optical properties of the dye. mdpi.com Similarly, BSSB is expected to adsorb onto positively charged surfaces of inorganic materials such as alumina (B75360) or certain mineral pigments.

Conversely, interactions with semiconductor metal oxides can lead to photocatalytic degradation. Research has shown that stilbene-based FWAs can be broken down on surfaces like titanium dioxide (TiO₂), a common inorganic pigment. nih.gov This photodegradation process can be a concern in applications where the material is exposed to UV light. The biphenyl core of the BSSB molecule can also have an affinity for silica (B1680970) surfaces through hydrophobic interactions, a principle used in modifying silica nanoparticles to improve their compatibility with polymer resins. nih.gov

Adsorption Mechanisms on Metal Oxides (e.g., TiO₂, Hematite (B75146), Alumina)

The adsorption and subsequent transformation of 4,4'-Bis(2-sulfostyryl)biphenyl on metal oxide surfaces are governed by the specific properties of both the molecule and the oxide material. Key mechanisms involve photocatalysis on semiconductor particles and direct interaction on other oxides.

Titanium Dioxide (TiO₂): On titanium dioxide surfaces, specifically anatase and rutile, the primary mechanism driving the transformation of adsorbed DSBP is photocatalysis. acs.org As semiconductor particles, both anatase and rutile are photoactive. When illuminated with UV light (e.g., 365 nm), they generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS). These ROS are responsible for the extensive and rapid degradation of the adsorbed DSBP molecules. acs.org The process is not merely an adsorption but a photocatalytic degradation pathway. acs.org

Hematite (α-Fe₂O₃) and Alumina (δ-Al₂O₃): In contrast to TiO₂, the degradation of DSBP adsorbed on hematite and δ-alumina is significantly slower. acs.org On these surfaces, the dominant mechanism is the direct photodegradation of the adsorbed DSBP molecule itself, rather than a photocatalytic process mediated by the oxide. acs.org

For hematite, the oxide layer absorbs a significant amount of the incident light, which reduces the amount of light available to the adsorbed DSBP molecules. This light-shielding effect further decreases the rate of direct photodegradation. acs.org

For alumina, its porous structure and acidic surface are generally beneficial for the adsorption of molecules. mdpi.com The adsorption of organic molecules with sulfonate groups onto alumina can be influenced by electrostatic interactions and specific chemical reactions between the sulfonate group and the surface hydroxyl groups of the alumina. researchgate.net While DSBP degradation on alumina is slower than on TiO₂, the adsorption itself is a prerequisite for the direct photodegradation pathway to occur. acs.org

A summary of the degradation behavior on different metal oxides is presented below.

| Metal Oxide | Crystal Form | Primary Mechanism | Degradation Rate | Influencing Factors |

| Titanium Dioxide | Anatase, Rutile | Indirect Photodegradation (Photocatalysis) | Extensive and Rapid | Semiconductor properties, generation of reactive oxygen species. acs.org |

| Hematite | α-Fe₂O₃ | Direct Photodegradation of Adsorbed DSBP | Slow | Light absorption by the oxide layer reduces light available to DSBP. acs.org |

| Alumina | δ-Al₂O₃ | Direct Photodegradation of Adsorbed DSBP | Slow | Surface hydroxyl groups and electrostatic interactions may facilitate adsorption. acs.orgresearchgate.net |

Spectroscopic Characterization of Adsorbed Species at Interfaces

In situ spectroscopic techniques are invaluable for monitoring the state and transformation of molecules adsorbed on solid surfaces without intrusive sampling.

Attenuated Total Reflectance Infrared Spectroscopy (ATR-FTIR): ATR-FTIR spectroscopy has been effectively used to study the photodegradation of DSBP on metal oxide surfaces under controlled conditions. acs.org In these studies, a thin layer (1-5 µm) of the metal oxide (such as hematite, δ-alumina, anatase, or rutile) is coated onto a Zinc Selenide (ZnSe) ATR crystal. acs.org A specific amount of DSBP is then applied to the oxide layer. acs.org

This setup allows for the real-time monitoring of the vibrational modes of the DSBP molecule as it is exposed to illumination (e.g., 365 nm light) and controlled humidity. acs.org Changes in the infrared spectrum, such as the disappearance of characteristic peaks corresponding to the sulfonic acid groups or the aromatic rings of DSBP, provide direct evidence of the molecule's degradation. By tracking the intensity of these peaks over time, researchers can determine the rate and extent of degradation on each specific oxide surface, confirming the different mechanistic pathways (photocatalytic vs. direct photodegradation). acs.org

Degradation Pathways and Environmental Transformation of 4,4 Bis 2 Sulfostyryl Biphenyl

The environmental fate of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP), a widely used fluorescent whitening agent, is determined by its susceptibility to photodegradation and biodegradation processes. These pathways dictate the compound's persistence, transformation, and ultimate removal from aquatic and terrestrial systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a sample by probing the vibrations of its constituent atoms.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-destructive technique for analyzing the surface of materials. nih.govnih.gov This method is particularly well-suited for studying the adsorption and interaction of BSB on various surfaces, such as textiles and in industrial applications. connectchemicals.com By bringing a sample into contact with an internal reflection element (IRE), typically a crystal with a high refractive index, an evanescent wave penetrates a short distance into the sample. nih.govnih.gov The resulting infrared spectrum reveals the vibrational modes of the molecules at the interface, providing insights into the orientation and binding mechanisms of BSB on a given substrate.

Studies utilizing ATR-FTIR can elucidate the nature of the interaction between BSB and fibers, distinguishing between physical adsorption and chemical bonding. For instance, the technique can identify shifts in the characteristic vibrational bands of the sulfonate groups (SO₃⁻) and the aromatic rings of BSB upon adsorption, indicating the specific functional groups involved in the surface interaction. The combination of ATR-FTIR with multivariate data analysis, such as principal component analysis, can further enhance the interpretation of complex spectral data, allowing for the differentiation of various states of the adsorbed BSB. ncsu.edu

Table 1: Key ATR-FTIR Parameters for Surface Analysis

| Parameter | Description | Relevance to BSB Surface Studies |

| Wavenumber Range | Typically 4000–650 cm⁻¹ for mid-infrared spectroscopy. nih.gov | Covers the characteristic vibrational frequencies of BSB's functional groups. |

| Internal Reflection Element (IRE) | Crystal material (e.g., ZnSe, Diamond) that contacts the sample. nih.govnih.gov | The choice of IRE affects the depth of penetration and sensitivity of the measurement. |

| Angle of Incidence | The angle at which the infrared beam strikes the IRE. | Influences the path length and intensity of the evanescent wave. |

| Spectral Resolution | The ability to distinguish between closely spaced spectral features. nih.gov | Higher resolution can reveal subtle changes in BSB's vibrational modes upon surface interaction. |

The structural elucidation of degradation products of 4,4'-Bis(2-sulfostyryl)biphenyl is crucial for understanding its environmental fate and the potential formation of byproducts. nih.gov While direct FTIR analysis of degradation products can be challenging in complex mixtures, it can provide valuable information when coupled with separation techniques. For instance, after separation of degradation compounds, FTIR spectroscopy can be used to identify the functional groups present in each isolated product. The appearance of new absorption bands, such as those corresponding to carbonyls or hydroxyl groups, or the disappearance of bands associated with the stilbene (B7821643) double bonds, can indicate specific degradation pathways like oxidation or isomerization. nih.gov

Electronic Spectroscopy Techniques

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its concentration, electronic structure, and interactions with its environment.

UV-Visible absorption spectroscopy is a fundamental technique for the quantitative analysis of BSB. scholaris.ca This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. BSB, being a stilbene derivative, exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum, typically with a maximum absorption wavelength (λmax) around 350 nm. scholaris.ca This characteristic absorption allows for its sensitive and accurate quantification in various samples, including detergents and wastewater. scholaris.cabiosynth.com

Table 2: Typical Parameters for Quantitative UV-Vis Analysis of BSB

| Parameter | Value/Range | Reference |

| Wavelength of Maximum Absorption (λmax) | ~350 nm | scholaris.ca |

| Molar Absorptivity (ε) | Dependent on solvent and isomeric form | - |

| Solvent | Water, Methanol, etc. | scholaris.ca |

| Concentration Range | Typically in the micromolar (µM) range | - |

By constructing a calibration curve of absorbance versus known concentrations of BSB, the concentration of an unknown sample can be readily determined.

Fluorescence spectroscopy is an exceptionally sensitive technique for studying BSB due to its nature as a fluorescent whitening agent. connectchemicals.comscholaris.ca This method involves exciting the molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. The resulting fluorescence spectrum provides information about the electronic structure of the excited state and is highly sensitive to the molecule's local environment.

This technique is widely used for emission analysis, confirming the presence of BSB and studying its brightening effect. connectchemicals.comscholaris.ca Furthermore, fluorescence spectroscopy is a powerful tool for investigating interactions between BSB and other molecules. scholaris.canih.gov For example, the quenching or enhancement of BSB's fluorescence upon the addition of another substance can indicate complex formation, energy transfer, or other intermolecular processes. scholaris.ca Studies have explored the quenching of BSB fluorescence by various substances, including methyl viologen, and its interaction with cyclodextrins. scholaris.ca

A study combining capillary electrophoresis with low-temperature fluorescence spectroscopy at 77 K has been demonstrated for the identification of E,E-4,4'-bis(2-sulfostyryl)biphenyl in synthetic detergents. nih.gov This method allows for both separation and enhanced spectral resolution for unambiguous identification. nih.gov

Time-resolved fluorescence spectroscopy provides deeper insights into the excited state dynamics of BSB by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.comosti.gov This technique can distinguish between different fluorescent species in a mixture and probe the microenvironment around the fluorophore. mdpi.comosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4,4'-Bis(2-sulfostyryl)biphenyl. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton of the compound. chemicalbook.com The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. This technique is particularly useful for confirming the presence of the biphenyl (B1667301) and styryl moieties, as well as the sulfonate groups.

Table 1: Spectroscopic Data for Disodium (B8443419) 4,4'-bis(2-sulfostyryl)biphenyl

| Technique | Description | Reference |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | chemicalbook.com |

| ¹³C NMR | Reveals the carbon framework of the molecule. | chemicalbook.com |

This table summarizes the key NMR techniques used for the structural characterization of Disodium 4,4'-bis(2-sulfostyryl)biphenyl.

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4,4'-Bis(2-sulfostyryl)biphenyl. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the molecular formula of the compound. For instance, the molecular weight of the disodium salt of 4,4'-Bis(2-sulfostyryl)biphenyl is 562.56 g/mol . scbt.com Electrospray ionization (ESI) is a common technique used for the analysis of such compounds, and it can be operated in both positive and negative ion modes to generate characteristic mass spectra. researchgate.net In the negative-ion mode, a prominent peak corresponding to the [M-Na]⁻ or [M-2Na+H]⁻ species would be expected.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation and to study fragmentation pathways. By selecting a specific parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern provides valuable information about the different structural components of the molecule, such as the biphenyl core and the sulfostyryl side chains. This level of detail is critical for differentiating between isomers and identifying the compound in complex matrices. scribd.com

Chromatographic Separations (HPLC, GC-MS) for Mixture Component Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of 4,4'-Bis(2-sulfostyryl)biphenyl in various samples, including detergents and environmental matrices. scribd.com

HPLC methods typically utilize a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. scribd.comsielc.com Detection is often achieved using a diode array detector (DAD) or a fluorescence detector. patsnap.com The DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, providing information about the compound's chromophores, while the fluorescence detector offers high sensitivity and selectivity, as 4,4'-Bis(2-sulfostyryl)biphenyl is a fluorescent whitening agent. patsnap.comfda.gov The combination of retention time and spectral data from these detectors provides a high degree of confidence in the identification of the compound. scribd.com

For more complex analyses, HPLC can be coupled with mass spectrometry (LC-MS). This powerful combination leverages the separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the unambiguous identification and quantification of the target compound, even at low concentrations. scribd.com Ion-spray (IS)/MS and IS/MS/MS are particularly effective for identifying unknown brighteners in commercial products. scribd.com

While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, it is generally not suitable for the direct analysis of highly polar and non-volatile compounds like 4,4'-Bis(2-sulfostyryl)biphenyl. However, derivatization techniques could potentially be employed to increase the volatility of the compound, making it amenable to GC-MS analysis. nih.gov

Table 2: Chromatographic Methods for the Analysis of 4,4'-Bis(2-sulfostyryl)biphenyl

| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |

| HPLC | Reversed-phase C8 or C18 | Acetonitrile/Water with buffer | DAD, Fluorescence, MS | scribd.comsielc.com |

This table outlines the typical parameters for the HPLC analysis of 4,4'-Bis(2-sulfostyryl)biphenyl.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4,4'-Bis(2-sulfostyryl)biphenyl, which dictates its optical and reactive properties.

The optimization process involves starting with an initial guess of the structure and iteratively solving the DFT equations until the forces on the atoms are negligible, representing a minimum on the potential energy surface. mdpi.com The resulting optimized geometry is crucial for all other computational property predictions. For instance, studies on similar biphenyl (B1667301) derivatives have successfully used DFT to calculate optimized structures, which were then compared with experimental data from X-ray crystallography to validate the computational model. eurjchem.comscilit.com This process confirms the accuracy of the theoretical approach and provides a reliable molecular structure for further analysis.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that can be calculated using the results from DFT. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which often correlates with high chemical reactivity and a tendency to absorb light at longer wavelengths (i.e., a red-shift in the absorption spectrum). nih.govmdpi.com For a fluorescent whitening agent like 4,4'-Bis(2-sulfostyryl)biphenyl, this gap is directly related to its function. The molecule absorbs ultraviolet light, exciting an electron from the HOMO to the LUMO (or higher orbitals), and then re-emits the energy as visible blue light.

Theoretical studies on related stilbene (B7821643) and biphenyl derivatives have shown that substituents on the aromatic rings can significantly alter the HOMO-LUMO gap. nih.gov Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller energy gap and changes in the absorption (λmax) and emission (λemax) wavelengths. nih.gov Computational prediction of the HOMO-LUMO gap for 4,4'-Bis(2-sulfostyryl)biphenyl allows for a theoretical understanding of its color and fluorescence properties, which are in agreement with experimental observations on similar compounds. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for finding a molecule's most stable state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's flexibility and its interactions with its surroundings. nih.gov

For 4,4'-Bis(2-sulfostyryl)biphenyl, MD simulations can reveal its conformational landscape—the different shapes the molecule can adopt by rotating around its single bonds, particularly the biphenyl linkage and the styryl groups. These simulations can identify various stable and metastable conformers and calculate the energy barriers for transitioning between them. nih.gov Understanding this flexibility is key to comprehending how the molecule interacts with surfaces, such as textile fibers, or with other molecules in solution. MD simulations can also model the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between 4,4'-Bis(2-sulfostyryl)biphenyl and solvent molecules or biological macromolecules, which is essential for assessing its environmental transport and behavior.

In Silico Prediction of Transformation Products and Environmental Pathways

In silico (computer-based) methods are increasingly used to predict the fate of chemicals in the environment, offering a rapid and cost-effective alternative to experimental studies.

When a compound like 4,4'-Bis(2-sulfostyryl)biphenyl is released into the environment, it can be broken down by microorganisms or abiotic processes. Metabolite prediction algorithms use databases of known biotransformation reactions to forecast the likely degradation products. nih.gov For this compound, such algorithms would screen its structure for known reactive sites. Potential transformations could include hydroxylation of the aromatic rings, oxidation or cleavage of the ethylenic bridges, and desulfonation. By identifying these potential transformation products, researchers can guide analytical monitoring efforts and assess the persistence and potential impact of the parent compound and its byproducts in ecosystems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its activity or reactivity. mdpi.com To assess the environmental reactivity of 4,4'-Bis(2-sulfostyryl)biphenyl, a QSAR model would be developed using a dataset of compounds with known reactivity data.

First, a set of molecular descriptors for the compound would be calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D optimized structure.

Electronic descriptors: Such as the HOMO-LUMO energies and charge distributions.

Physicochemical properties: Like the octanol-water partition coefficient (logP), which relates to hydrophobicity.

These descriptors are then used to build a mathematical model that can predict a specific endpoint, such as the rate of biodegradation or the potential for binding to environmental receptors. mdpi.comoecd.org According to the Organisation for Economic Co-operation and Development (OECD) guidelines, a valid QSAR model must have a defined endpoint, an unambiguous algorithm, and a defined domain of applicability, ensuring its predictions are reliable for regulatory purposes. oecd.org

Emerging Research Applications and Advanced Materials Science

Fluorescent Probes in Advanced Polymer and Biomaterial Research

The inherent fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl makes it an attractive candidate for use as a fluorescent probe in the complex environments of polymer and biomaterial science. Its water solubility, a consequence of the sulfonate groups, is a significant advantage for biological applications.

The disodium (B8443419) salt of 4,4'-Bis(2-sulfostyryl)biphenyl is utilized as a fluorescent dye in bioimaging. biosynth.com One notable application is in ophthalmology, where it is used to measure the degree of inflammation in the corneal epithelium through synchronous fluorescence measurements. biosynth.com This technique allows for the visualization and assessment of tissue health, highlighting the compound's utility in diagnostic imaging. The dye's ability to emit a strong fluorescent signal upon excitation provides the necessary contrast to observe specific biological structures and processes.

In the field of cellular biology, tracking cells is crucial for understanding disease progression and the efficacy of therapeutic interventions. 4,4'-Bis(2-sulfostyryl)biphenyl disodium salt is explored for such applications, particularly in the context of custom antibody labeling. biosynth.com By attaching this fluorescent molecule to antibodies, which can then bind to specific cellular targets, researchers can label and track cell populations of interest. This method is instrumental in studies requiring the monitoring of cell migration, proliferation, and interaction within a biological system.

Integration into Photoresponsive Materials and Optoelectronic Devices

The integration of 4,4'-Bis(2-sulfostyryl)biphenyl into more complex molecular systems is leading to the creation of novel photoresponsive materials and components for optoelectronic devices. Its robust stilbene (B7821643) core and responsive fluorescence are key to these advanced applications.

A groundbreaking application of 4,4'-Bis(2-sulfostyryl)biphenyl is in the development of photoresponsive fluorochromic materials for high-density information storage. In a notable study, the compound was integrated with a photochromic spiropyran molecule within a polymer microarray. sielc.com This system operates on the principle of Förster Resonance Energy Transfer (FRET).

The spiropyran can be switched between a non-fluorescent, ring-closed form and a fluorescent, ring-opened form using light of different wavelengths (365 nm and 470 nm). sielc.com When in its fluorescent form, it can act as a FRET acceptor for the energy from the donor, 4,4'-Bis(2-sulfostyryl)biphenyl. By controlling the state of the spiropyran with light, the fluorescence emission of the microarray feature can be modulated, allowing for the writing, erasing, and reading of information. sielc.com This creates a dynamic and colorful system for data storage at the microscale. sielc.comclearsynth.com

| Parameter | Description | Significance in Fluorochromic Microarrays |

| Principle | Förster Resonance Energy Transfer (FRET) between a spiropyran acceptor and a 4,4'-Bis(2-sulfostyryl)biphenyl donor. sielc.com | Enables the switching of fluorescence for writing and erasing information. sielc.com |

| Writing Mechanism | Irradiation with 365 nm UV light converts spiropyran to its fluorescent, FRET-accepting form, quenching the donor's fluorescence. sielc.com | Encodes data as a change in the fluorescent state. |

| Erasing Mechanism | Irradiation with 470 nm visible light reverts spiropyran to its non-accepting form, restoring the donor's fluorescence. sielc.com | Allows for rewritable data storage. |

| Readout | Detection of the modulated fluorescence emission from the microarray. sielc.com | Decodes the stored information. |

While derivatives of distyrylbiphenyl (B371695) and other biphenyl (B1667301) compounds are actively researched for their potential in organic electronics, the direct application of 4,4'-Bis(2-sulfostyryl)biphenyl in organic field-effect transistors (OFETs) and electroluminescent devices is not prominently documented in current research. The presence of sulfonate groups, which enhances water solubility, may also impact the semiconductor properties required for these applications, such as charge carrier mobility and film-forming characteristics.

However, related research on non-sulfonated distyrylbenzene (B1252955) derivatives demonstrates their potential. For instance, attaching long alkyl chains to the distyrylbenzene chromophore has yielded materials for organic electroluminescent (OLED) cells that exhibit bright blue emission. researchgate.netrsc.org Similarly, bis(phenanthroimidazolyl)biphenyl derivatives have been synthesized and used as highly efficient and pure-blue emitters in OLEDs. psu.edu These studies underscore the electronic potential of the core biphenyl-stilbene structure, suggesting that with appropriate molecular engineering, derivatives of 4,4'-Bis(2-sulfostyryl)biphenyl could be developed for specialized electronic applications.

| Compound Class | Application | Key Findings | Relevance to 4,4'-Bis(2-sulfostyryl)biphenyl |

| Alkoxy-substituted Distyrylbenzene | Organic Electroluminescent (EL) Cells | Achieved bright blue emission with a maximum luminance over 50 cd/m². researchgate.netrsc.org | Demonstrates the electroluminescent potential of the core chromophore. |

| Bis(phenanthroimidazolyl)biphenyls | Organic Light-Emitting Diodes (OLEDs) | Exhibited high external quantum efficiencies (>6%) and pure-blue emission. psu.edu | Highlights the versatility of the biphenyl unit in creating high-performance electronic materials. |

Advanced Sensing Applications

The sensitivity of the fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl to its chemical environment makes it a valuable tool for advanced sensing applications. Its disodium salt (BSSPD) has been identified as a fluorescent dye capable of detecting pH changes. biosynth.com It exhibits a blue-green fluorescence in acidic solutions and a pink fluorescence in alkaline solutions. biosynth.com This property has been harnessed to create optical probes for monitoring the pH of wastewater, providing a simple yet effective method for environmental analysis. biosynth.com This pH-dependent fluorescence demonstrates the potential for developing more sophisticated sensors based on this compound for detecting a variety of analytes.

Development of Ion Sensing Mechanisms

The intrinsic fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl and its derivatives has prompted investigations into their potential for ion sensing applications. The development of sensing mechanisms primarily revolves around the modulation of the compound's fluorescence properties upon interaction with specific ions. These interactions can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a detectable signal for the presence of the target ion.

One of the key mechanisms explored is the formation of ground-state complexes between the anionic 4,4'-Bis(2-sulfostyryl)biphenyl and cationic species. A notable example is the interaction with methyl viologen (MV), a dicationic organic compound. Research has demonstrated that the fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl is efficiently quenched by methyl viologen. scholaris.ca This quenching is attributed to the formation of a non-fluorescent ground-state complex, a process driven by electrostatic attraction between the anionic sulfonate groups of the biphenyl derivative and the cationic methyl viologen.

The Stern-Volmer relationship, which describes the kinetics of fluorescence quenching, has been instrumental in elucidating this mechanism. Studies have shown that the quenching process is a combination of dynamic (collisional) and static quenching, with the static component being dominant, particularly at lower ionic strengths. scholaris.ca The static quenching constant (Ks) provides a measure of the association constant for the formation of the ground-state complex.

The development of ion sensing mechanisms based on 4,4'-Bis(2-sulfostyryl)biphenyl is an active area of research. The core principle involves designing derivatives with specific recognition sites (ionophores) that can selectively bind to target ions. The binding event then triggers a change in the fluorescent properties of the molecule. The sulfonate groups on the parent compound provide a handle for electrostatic interactions, but creating sensors for specific ions requires the incorporation of more selective binding moieties.

While detailed studies on a wide range of metal ions are not extensively available for the parent compound, the general principles of fluorescent chemosensor design suggest that derivatives of 4,4'-Bis(2-sulfostyryl)biphenyl could be synthesized to target specific metal ions. The interaction with the metal ion could disrupt or enhance the conjugated π-system of the molecule, leading to a corresponding change in its fluorescence emission.

Table 1: Quenching of 4,4'-Bis(2-sulfostyryl)biphenyl Fluorescence by Various Quenchers

| Quencher | Quenching Mechanism | Key Findings |

| Methyl Viologen | Static and Dynamic Quenching | Efficient quenching through the formation of a ground-state complex. scholaris.ca |

| Iodide (I-) | Dynamic Quenching | Quenching occurs through collisional deactivation of the excited state. |

| Nitrite (NO2-) | Dynamic Quenching | Collisional quenching is the primary mechanism. |

Optical Probes for Environmental Parameter Monitoring (e.g., Wastewater pH)

The pH-dependent fluorescence of 4,4'-Bis(2-sulfostyryl)biphenyl makes it a promising candidate for the development of optical probes for monitoring environmental parameters, particularly the pH of wastewater. The protonation and deprotonation of the sulfonate groups, and potentially other parts of the molecule in more complex derivatives, can significantly influence the electronic structure and, consequently, the fluorescence properties of the compound.

The variation in fluorescence intensity and emission wavelength with pH can be utilized to create a ratiometric or intensity-based pH sensor. The fluorescence of several hydroxy- and amino-biphenyls has been shown to vary with pH, a phenomenon attributed to excited-state ionization. nih.gov While 4,4'-Bis(2-sulfostyryl)biphenyl does not possess hydroxyl or amino groups, the principle of pH-induced changes in electronic structure and fluorescence remains relevant.

In the context of wastewater monitoring, the ability to remotely and continuously measure pH without the need for traditional electrodes is a significant advantage. Optical probes based on 4,4'-Bis(2-sulfostyryl)biphenyl could be integrated into fiber optic systems for in-situ monitoring.

The development of such probes requires a thorough characterization of the compound's photophysical properties across a wide pH range. This includes determining the pKa value, which indicates the pH at which the fluorescent species is 50% protonated and 50% deprotonated, and assessing the probe's sensitivity and selectivity. Interference from other species commonly found in wastewater, such as metal ions and organic matter, is a critical factor that needs to be evaluated to ensure the accuracy and reliability of the pH measurements. nih.gov

Table 2: pH-Dependent Fluorescence Properties of Biphenyl Derivatives

| Compound | pH-Dependent Behavior | Mechanism |

| 2-Hydroxybiphenyl | Exhibits excited-state ionization | Proton transfer in the excited state |

| 4-Hydroxybiphenyl | Shows normal fluorescence changes with pH | Ground-state protonation/deprotonation |

| 4,4'-Dihydroxybiphenyl | Fluorescent peaks for un-ionized, monoanion, and dianion forms | Stepwise deprotonation in the ground state nih.gov |

| 4,4'-Bis(2-sulfostyryl)biphenyl | pH-dependent fluorescence | Likely related to the protonation state of the sulfonate groups |

It is important to note that while the potential for using 4,4'-Bis(2-sulfostyryl)biphenyl as a pH probe is recognized, detailed research findings on its specific application in wastewater, including calibration curves, response times, and interference studies, are not extensively documented in publicly available literature. Further research is needed to fully realize its potential in this application.

Comparative Studies and Structure Property Relationships

Analysis of Structure-Property Relationships in Distyrylbiphenyl (B371695) Derivatives

The properties of distyrylbiphenyl (DSBP) derivatives, such as 4,4'-Bis(2-sulfostyryl)biphenyl, are intrinsically linked to their molecular structure. The key structural components that dictate their function as fluorescent whitening agents are the central biphenyl (B1667301) core, the two styryl groups, and the substituents on the phenyl rings.

The extended π-conjugation system, encompassing the biphenyl and two stilbene-like moieties, is fundamental to the photophysical properties of these compounds. This extensive conjugation allows for the absorption of light in the ultraviolet region of the electromagnetic spectrum (typically around 340-370 nm) and the subsequent emission of light in the blue region (around 420-470 nm) through fluorescence. This process of absorbing UV light and re-emitting it as blue light is the basis for their whitening effect, as the emitted blue light compensates for the natural yellowish tint of materials like textiles and paper.

The biphenyl core contributes to the rigidity and planarity of the molecule, which is crucial for high fluorescence quantum yields. The two styryl groups, each containing a C=C double bond, extend the conjugated system. The trans-isomer of the styryl group is the desired configuration for fluorescence, as the cis-isomer is typically non-emissive. Photoisomerization from the trans to the cis form upon exposure to UV light is a key factor in the fading of these brighteners.

The sulfonate groups (-SO₃⁻) in 4,4'-Bis(2-sulfostyryl)biphenyl play a critical role in its practical application. These anionic groups confer high water solubility, which is essential for its use in aqueous environments such as laundry detergents and paper manufacturing processes. The position of the sulfonate group also influences the compound's properties. In 4,4'-Bis(2-sulfostyryl)biphenyl, the sulfonate groups are at the ortho position of the styryl phenyl rings. The degree of sulfonation is a determining factor for the affinity of the brightener to fibers and its stability under different pH conditions. For instance, tetrasulfonic acid type fluorescent whitening agents generally exhibit good pH stability and compatibility with other chemical agents.

Comparative Photophysical and Degradation Behavior with Related Stilbene-Based Compounds

The performance of 4,4'-Bis(2-sulfostyryl)biphenyl as an optical brightener can be better understood through comparison with other stilbene-based compounds, particularly those derived from 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD). While both classes of compounds are used as fluorescent whitening agents, their photophysical and degradation behaviors exhibit notable differences.

In terms of photophysical properties, both distyrylbiphenyl and diaminostilbene derivatives absorb UV light and emit blue light. However, the specific absorption and emission wavelengths, as well as the fluorescence quantum yields, can vary. These variations are attributable to the differences in their molecular structures, particularly the nature of the central core (biphenyl vs. a single stilbene (B7821643) unit) and the substituents attached to the stilbene moieties.

A primary degradation pathway for stilbene-based brighteners is trans-cis photoisomerization. The trans-isomer is the fluorescent species, while the cis-isomer is non-emissive. Upon exposure to UV light, a reversible photoisomerization to the cis-form can occur, leading to a loss of whitening effect. researchgate.net For 4,4′-diaminostilbene-2,2′-disulfonate, this photoisomerization is a predominant process in aqueous solutions at a pH above 4.2. researchgate.net At lower pH values (≤ 3.0), the photoisomerization is followed by a slower photodegradation of the cis-isomer. researchgate.net